A Comprehensive Technical Guide to 3-Amino-5-methylthiophene-2-carbonitrile: A Key Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to 3-Amino-5-methylthiophene-2-carbonitrile: A Key Building Block in Modern Drug Discovery
An in-depth technical guide on the molecular structure and weight of 3-Amino-5-methylthiophene-2-carbonitrile, tailored for researchers, scientists, and drug development professionals.
This guide provides a detailed exploration of 3-Amino-5-methylthiophene-2-carbonitrile, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its fundamental molecular characteristics, established synthetic protocols, and its versatile reactivity, offering insights valuable for its application in drug design and development.
Core Molecular Structure and Physicochemical Properties
A foundational understanding of a molecule's structure and inherent properties is a critical first step in its evaluation as a potential scaffold for drug development. These characteristics dictate its behavior in chemical synthesis and its interactions within biological systems.
3-Amino-5-methylthiophene-2-carbonitrile is a substituted thiophene, a five-membered aromatic ring containing a sulfur atom. The thiophene core is functionalized with an amino group (-NH2) at the 3-position, a carbonitrile (cyano, -CN) group at the 2-position, and a methyl group (-CH3) at the 5-position.
The molecular formula for this compound is C6H6N2S.[1][2] This composition gives it a precise molecular weight of 138.19 g/mol .[1][3] This value is indispensable for accurate stoichiometric calculations in synthetic procedures and for the unambiguous identification of the compound via mass spectrometry.
Table 1: Key Molecular and Physical Properties
| Property | Value |
| IUPAC Name | 2-amino-5-methylthiophene-3-carbonitrile[3] |
| CAS Number | 138564-58-6[3] |
| Molecular Formula | C6H6N2S[1][2][3] |
| Molecular Weight | 138.19 g/mol [1][3] |
| Canonical SMILES | CC1=CC(=C(S1)N)C#N[3] |
| InChI Key | YGXADLPRHBRTPG-UHFFFAOYSA-N[3] |
The spatial arrangement of the functional groups on the thiophene ring is crucial for its reactivity and its ability to interact with biological targets.
Caption: Molecular structure of 3-Amino-5-methylthiophene-2-carbonitrile.
Synthesis and Chemical Reactivity
The synthetic accessibility of a molecular building block is a key determinant of its utility in a drug discovery program, influencing both the cost and the timeline of research and development.
The most prevalent and efficient synthesis of 3-Amino-5-methylthiophene-2-carbonitrile is achieved through the Gewald aminothiophene synthesis. This is a one-pot, multi-component reaction that is highly regarded for its operational simplicity and atom economy.
Underlying Chemical Principles: The reaction mechanism is a cascade of events initiated by the Knoevenagel condensation of an aldehyde (propionaldehyde in this case) with an active methylene compound (malononitrile). This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated intermediate. The subsequent intramolecular cyclization and aromatization via tautomerization yields the desired 2-aminothiophene product. The selection of the base and solvent is critical to maximizing the yield and purity of the final product.
Detailed Experimental Protocol: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile
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Reagents and Materials:
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Propionaldehyde
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Malononitrile
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Elemental sulfur
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Triethylamine
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N,N-Dimethylformamide (DMF)
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-
Step-by-Step Procedure:
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In a suitable reaction vessel, a mixture of elemental sulfur (12.13 g, 378.35 mmol) and propionaldehyde (26.34 g, 454.1 mmol) is prepared in N,N-dimethylformamide (100 mL).[4]
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The mixture is cooled to approximately -5°C, and triethylamine (22.97 g, 227 mmol) is added dropwise over a 15-minute period.[4]
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The reaction is then stirred at ambient temperature (around 18°C) for 2 hours.[4]
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A solution of malononitrile (25 g, 378.44 mmol) in N,N-dimethylformamide (50 mL) is added dropwise to the reaction mixture over 20 minutes.[4]
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The reaction is monitored for completion using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction mixture is poured into ice-water to precipitate the crude product.
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The solid product is isolated by filtration, washed thoroughly with water, and dried.
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If necessary, the product can be further purified by recrystallization from a suitable solvent.
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Protocol Validation: The identity and purity of the synthesized compound must be rigorously confirmed. Standard analytical methods for this validation include ¹H NMR and ¹³C NMR spectroscopy, mass spectrometry, and melting point analysis.
Caption: Key stages of the Gewald aminothiophene synthesis workflow.
The 3-Amino-5-methylthiophene-2-carbonitrile molecule is endowed with multiple reactive sites, making it an exceptionally versatile starting material for the synthesis of more complex molecules.
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The Amino Group (at C3): This primary amine is a strong nucleophile and can undergo a wide array of chemical transformations, including acylation, alkylation, diazotization followed by Sandmeyer reactions, and condensation with carbonyl compounds to form imines or fused heterocyclic systems.
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The Cyano Group (at C2): The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or it can participate in various cycloaddition reactions.
This rich chemical reactivity allows for the selective modification of the thiophene core, enabling the creation of large and diverse libraries of compounds for biological screening. A prominent example of its application is in the synthesis of the antipsychotic drug Olanzapine.[5]
Significance and Applications in Drug Discovery
The structural motif of 3-Amino-5-methylthiophene-2-carbonitrile is of considerable interest in medicinal chemistry. The thiophene ring is often employed as a bioisosteric replacement for a phenyl ring, offering a similar size and shape but with distinct electronic and metabolic properties.
The juxtaposition of the amino and cyano groups on the thiophene ring constitutes a key pharmacophore present in numerous biologically active compounds, including various enzyme inhibitors. The ease with which these functional groups can be chemically modified allows for the systematic optimization of a compound's structure-activity relationship (SAR) and its pharmacokinetic profile.
Conclusion
3-Amino-5-methylthiophene-2-carbonitrile is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its efficient and scalable synthesis, coupled with its rich and predictable reactivity, provides a solid foundation for the design and synthesis of novel therapeutic agents. A comprehensive understanding of its molecular properties and chemical behavior is paramount for its effective utilization in the quest for new and improved medicines.
References
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Wikipedia. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. [Link]
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PubChem, National Center for Biotechnology Information. 2-Amino-5-methyl-3-thiophenecarbonitrile. [Link]
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PubChem, National Center for Biotechnology Information. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. [Link]
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Corey Organics. 2-(2-nitroanilino)-5-methylthiophene-3-Carbonitrile. [Link]
Sources
- 1. 3-AMINO-5-METHYL-THIOPHENE-2-CARBONITRILE CAS#: 83060-73-5 [m.chemicalbook.com]
- 2. 83060-73-5|3-Amino-5-methylthiophene-2-carbonitrile|BLD Pharm [bldpharm.com]
- 3. 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]
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